molecular formula C10H18O3 B12606689 2-(Heptan-3-yl)-1,3-dioxolan-4-one CAS No. 651291-21-3

2-(Heptan-3-yl)-1,3-dioxolan-4-one

Cat. No.: B12606689
CAS No.: 651291-21-3
M. Wt: 186.25 g/mol
InChI Key: WYNKNUIOQDDBII-UHFFFAOYSA-N
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Description

2-(Heptan-3-yl)-1,3-dioxolan-4-one: is an organic compound that belongs to the class of dioxolanes. Dioxolanes are five-membered cyclic ethers containing two oxygen atoms at the 1 and 3 positions. This compound is characterized by a heptan-3-yl group attached to the dioxolane ring. It is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Heptan-3-yl)-1,3-dioxolan-4-one typically involves the reaction of heptan-3-one with ethylene glycol in the presence of an acid catalyst. The reaction proceeds via the formation of a hemiacetal intermediate, which then cyclizes to form the dioxolane ring. The reaction conditions usually include:

    Reagents: Heptan-3-one, ethylene glycol, acid catalyst (e.g., p-toluenesulfonic acid)

    Solvent: Often performed in an inert solvent like toluene

    Temperature: Reflux conditions to drive the reaction to completion

    Time: Several hours to ensure complete conversion

Industrial Production Methods: On an industrial scale, the production of this compound can be optimized by using continuous flow reactors to enhance the efficiency and yield of the reaction. The use of solid acid catalysts can also be employed to facilitate the reaction and simplify the purification process.

Chemical Reactions Analysis

Types of Reactions: 2-(Heptan-3-yl)-1,3-dioxolan-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the dioxolane ring to diols.

    Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the oxygen atoms in the dioxolane ring.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Nucleophiles: Grignard reagents, organolithium compounds

Major Products:

    Oxidation Products: Carboxylic acids, ketones

    Reduction Products: Diols

    Substitution Products: Various substituted dioxolanes depending on the nucleophile used

Scientific Research Applications

2-(Heptan-3-yl)-1,3-dioxolan-4-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development due to its unique structure.

    Industry: Utilized in the production of polymers and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(Heptan-3-yl)-1,3-dioxolan-4-one involves its interaction with various molecular targets. The dioxolane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The heptan-3-yl group can also participate in hydrophobic interactions, influencing the compound’s binding affinity to different targets.

Comparison with Similar Compounds

  • (2-Heptan-3-yl-1,3-dioxolan-4-yl)methanol
  • 2-(1-Ethylpentyl)-1,3-dioxolane
  • 2-Cyclohexyl-2-methyl-1,3-dioxolane-4-methanol

Comparison: 2-(Heptan-3-yl)-1,3-dioxolan-4-one is unique due to its specific heptan-3-yl substitution, which imparts distinct chemical and physical properties compared to other dioxolanes

Properties

CAS No.

651291-21-3

Molecular Formula

C10H18O3

Molecular Weight

186.25 g/mol

IUPAC Name

2-heptan-3-yl-1,3-dioxolan-4-one

InChI

InChI=1S/C10H18O3/c1-3-5-6-8(4-2)10-12-7-9(11)13-10/h8,10H,3-7H2,1-2H3

InChI Key

WYNKNUIOQDDBII-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)C1OCC(=O)O1

Origin of Product

United States

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